Enhanced Potency: 1.25-Fold Increase in Biological Activity Compared to Native MPF
Direct head-to-head comparison in a standardized limb regeneration bioassay demonstrated that Ac-[D-Lys2,Sar3]-MPF exhibits 1.25 times the biological potency of the native MPF (Lys-Lys-Gly-Glu) tetrapeptide [1]. This quantifiable increase in activity is a direct result of combining two favorable structural modifications—D-Lys substitution at position 2 and sarcosine at position 3—with N-terminal acetylation, each of which individually was shown to retain or increase activity in SAR studies of fifteen MPF analogs [1].
| Evidence Dimension | Biological Potency (Limb Regeneration Initiation) |
|---|---|
| Target Compound Data | Relative potency: 1.25 (where MPF = 1.0) |
| Comparator Or Baseline | Native MPF (Lys-Lys-Gly-Glu): Relative potency = 1.0 |
| Quantified Difference | 1.25-fold increase |
| Conditions | Urodele (newt) limb regeneration bioassay in hypophysectomised specimens |
Why This Matters
Higher potency reduces the required dosage in experimental models, minimizing off-target effects and conserving valuable compound inventory.
- [1] Morley, J. S., et al. (1989). Structural specificity of beta-endorphin C-terminal tetrapeptide (MPF) in promoting urodele limb regeneration. Life Sciences, 45(15), 1341-1347. View Source
